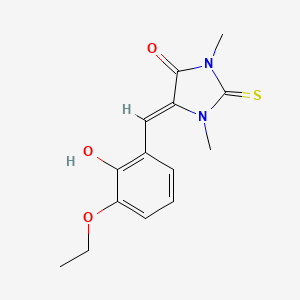![molecular formula C13H20N2O2 B5848672 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the family of phenols. It is also known as p-Methylaminophenol or Mequinol. This compound has been widely studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is known to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin. This inhibition leads to a reduction in the production of melanin, which can be used to treat hyperpigmentation, such as melasma.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory properties and has been used to treat inflammatory skin conditions, such as psoriasis. Additionally, it has been used to treat bacterial infections, such as acne.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of melanoma, a type of skin cancer. Another area of interest is its potential use as a tool for studying the mechanisms of action of various compounds. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol can be achieved by several methods. One of the most common methods is the reduction of 4-methoxy-2-nitrophenol with sodium borohydride in the presence of 4-methylpiperazine. This method yields a high purity product with a yield of 80-85%.
Scientific Research Applications
4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol has been widely studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use in the development of new drugs, as a tool for studying the mechanisms of action of various compounds, and as a marker for certain diseases.
Properties
IUPAC Name |
4-methoxy-2-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-9-12(17-2)3-4-13(11)16/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPNWCOAPGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)



![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)

